molecular formula C19H30O3 B1673029 beta-AET CAS No. 2697-85-0

beta-AET

Cat. No.: B1673029
CAS No.: 2697-85-0
M. Wt: 306.4 g/mol
InChI Key: OEVZKEVBDIDVOI-YSZCXEEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

β-Androstenetriol (β-AET) is systematically named (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol . Its molecular formula is C₁₉H₃₀O₃ , with a molecular weight of 306.4 g/mol . The structure is characterized by a steroidal backbone with hydroxyl groups at positions 3β, 7β, and 17β, distinguishing it from related androstene derivatives (Table 1).

Table 1: Key identifiers of β-AET

Property Value
IUPAC Name (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Molecular Formula C₁₉H₃₀O₃
Molecular Weight 306.4 g/mol
CAS Registry Number 2697-85-0

Stereochemical Configuration and Isomeric Forms

β-AET belongs to the 5-androstene series, with hydroxyl groups in the β-configuration at C3, C7, and C17. The stereochemistry is critical for its biological activity, as evidenced by comparative studies with epimers:

  • 7α,17α-androstenetriol (α-AET) : Exhibits distinct pharmacological effects, including PPARγ activation and pro-apoptotic activity in osteoblasts .
  • 17α-ethynyl-β-AET (HE3286) : A synthetic analog designed to resist oxidative metabolism at C17, enhancing stability .

The C7 hydroxyl group’s orientation (β vs. α) significantly impacts receptor interactions. For instance, β-AET lacks affinity for nuclear hormone receptors (e.g., estrogen, androgen), whereas α-AET modulates PPARγ pathways .

Table 2: Isomeric forms of androstenetriol

Isomer Configuration Key Differences from β-AET
α-AET 7α,17α Activates PPARγ; induces osteoblast apoptosis
HE3286 17α-ethynyl-β-AET Enhanced metabolic stability; oral bioavailability

Physicochemical Properties and Stability Profiles

β-AET is a polar steroid derivative due to its three hydroxyl groups. Key properties include:

  • Solubility : Moderately soluble in aqueous solutions but exhibits higher solubility in organic solvents like ethyl acetate .
  • LogP : Estimated 2.1–2.5 , reflecting moderate lipophilicity .
  • Stability : Susceptible to enzymatic oxidation, particularly at C17 via 17β-hydroxysteroid dehydrogenase (17β-HSD), which limits its bioavailability .

Degradation Pathways :

  • Oxidation : The 17β-hydroxyl group is prone to oxidation, forming 17-keto derivatives .
  • Conjugation : Glucuronidation and sulfation at C3 or C7 occur in vivo, reducing free β-AET levels .

Table 3: Physicochemical properties of β-AET

Property Value/Description
Melting Point Not well-characterized
Boiling Point Decomposes before boiling
Solubility in Water ~50 µg/mL (estimated)
Stability in Plasma Rapid conjugation/oxidation

Properties

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZKEVBDIDVOI-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043225
Record name (3beta,17beta)-Androst-5-ene-3,7,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2697-85-0
Record name HE-2200
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HE-2200
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3beta,17beta)-Androst-5-ene-3,7,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HE-2200
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CZ537GC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Initial Modifications

The synthesis of β-AET derivatives begins with androstane precursors, such as 3β-acetoxy-5-androsten-17-one. A critical early step involves protecting the C17 ketone through ketal formation. In a representative procedure, 3β-acetoxy-5-androsten-17-one reacts with triethylorthoformate and ethylene glycol in the presence of p-toluenesulfonic acid under reflux conditions. This yields 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy, a key intermediate that stabilizes the C17 position for subsequent transformations.

Stereoselective Hydroxylation at C7

The introduction of the 7β-hydroxyl group is achieved via a cerium-mediated reduction. A solution of 3β-acetoxy-androst-5-en-7-one-17,17-ethylenedioxy in tetrahydrofuran and methanol is treated with cerium(III) chloride heptahydrate and sodium borohydride at 0–5°C. This selective reduction generates 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy-7β-ol with high stereochemical fidelity (85–88% yield). The use of CeCl₃·7H₂O ensures chelation-controlled reduction, favoring the 7β-configuration essential for β-AET’s bioactivity.

Deprotection and Isolation of Diol Intermediates

Removal of the ethylenedioxy protecting group at C17 is accomplished using acetone and p-toluenesulfonic acid, yielding 3β-acetoxy-7β-hydroxy-5-androsten-17-one. Subsequent saponification of the C3 acetate with sodium carbonate in methanol-water furnishes androst-5-en-17-one-3β,7β-diol, which is purified via recrystallization from methanol and ethyl acetate (67–75% yield).

Final Reduction to β-AET

While the provided sources focus on derivatives (e.g., 17α-ethynyl analogs), the synthesis of β-AET itself would require reduction of the C17 ketone in androst-5-en-17-one-3β,7β-diol to a 17β-hydroxyl group. Although not explicitly detailed in the cited literature, this step would likely employ catalytic hydrogenation or stereoselective hydride reduction (e.g., NaBH₄ with a chiral catalyst) to achieve the desired 17β-configuration.

Pharmaceutical Formulation Strategies

Buccal Tablets for Transmucosal Delivery

β-AET has been formulated as 25 mg buccal tablets for Phase I trials. The active compound is micronized and blended with excipients to enhance dissolution and transmucosal absorption. Placebo tablets match the size and composition but lack β-AET. Pharmacokinetic studies indicate rapid absorption, with peak plasma concentrations (Cₘₐₓ) of 6.5 ng/mL (25 mg dose) and 13.3 ng/mL (100 mg dose) achieved within 2–4 hours.

Injectable Suspensions

For subcutaneous administration, β-AET is prepared as a 100 mg/mL sterile aqueous suspension (pH 7.4). The formulation includes isotonic agents and stabilizers to prevent aggregation. Injection site reactions were the primary adverse effect noted in clinical trials, underscoring the importance of particle size optimization and suspension homogeneity.

Analytical Characterization and Quality Control

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Plasma concentrations of β-AET are quantified using LC-MS/MS with deuterated internal standards (e.g., D₃-β-AET). After ethyl acetate extraction and derivatization with nicotinyl chloride, the tri-nicotinyl-β-AET derivative is analyzed via reverse-phase chromatography, monitoring the 622→376 m/z transition. The method exhibits a linear range of 10–1000 pg/mL and successfully differentiates endogenous β-AET (≤0.2 ng/mL) from administered doses.

Crystallization and Purity Assessment

Crude β-AET intermediates are purified via sequential recrystallization from methanol and ethyl acetate, yielding white crystalline solids. Purity is verified by melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For example, androst-5-en-17-one-3β,7β-diol shows characteristic ¹H-NMR signals at δ 3.52 (m, H-3β) and δ 3.89 (t, H-7β).

Data Tables: Synthesis and Formulation Parameters

Table 1. Key Steps in β-AET Derivative Synthesis

Step Starting Material Reagents/Conditions Product Yield
1 3β-Acetoxy-5-androsten-17-one Triethylorthoformate, ethylene glycol, p-TsOH 3β-Acetoxy-androst-5-ene-17,17-ethylenedioxy 85–88%
2 3β-Acetoxy-androst-5-en-7-one-17,17-ethylenedioxy CeCl₃·7H₂O, NaBH₄, MeOH/THF, 0–5°C 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy 85–88%
3 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy Acetone, p-TsOH, 8–15°C 3β-Acetoxy-7β-hydroxy-5-androsten-17-one 67–75%
4 3β-Acetoxy-7β-hydroxy-5-androsten-17-one Na₂CO₃, MeOH/H₂O, reflux Androst-5-en-17-one-3β,7β-diol 67–75%

Table 2. Pharmacokinetic Parameters of β-AET Formulations

Formulation Dose (mg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC (ng·h/mL)
Buccal Tablet 25 6.5 2–4 BQL*
Buccal Tablet 100 13.3 2–4 BQL*
Subcutaneous 50 1,200 1–2 2,400
Subcutaneous 100 2,800 1–2 5,600

*BQL: Below quantifiable limit (<5 ng/mL).

Challenges and Optimization Opportunities

Stereochemical Control

The 7β-hydroxyl configuration is critical for β-AET’s bioactivity but challenging to achieve. Chelation-controlled reduction with CeCl₃·7H₂O/NaBH₄ provides superior stereoselectivity compared to direct borohydride reductions, minimizing 7α-epimer formation.

Solubility and Bioavailability

β-AET’s low aqueous solubility (≤1 mg/mL) complicates formulation. Micronization and solid dispersion techniques have improved dissolution rates in buccal tablets, while lipid-based injectable suspensions enhance subcutaneous bioavailability.

Chemical Reactions Analysis

HE-2200 undergoes various types of chemical reactions, including:

    Oxidation: HE-2200 can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert HE-2200 to its corresponding alcohols or alkanes.

    Substitution: HE-2200 can undergo substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

HE-2200 exerts its effects primarily through its interaction with androgen receptors. As an androgen receptor agonist, it modulates the activity of these receptors, leading to various downstream effects. The molecular targets and pathways involved include the regulation of gene expression related to immune response and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Therapeutic Indications Mechanism of Action Key Research Findings
β-AET C₁₉H₃₀O₃ 2697-85-0 Osteoporosis, IBD, MS Inhibits NF-κB, modulates Th1/Th2 balance Reduces bone loss in murine models
DHEA C₁₉H₂₈O₂ 53-43-0 Aging, adrenal insufficiency Precursor to sex hormones, immune support Limited efficacy in osteoporosis
Prednisolone C₂₁H₂₈O₅ 50-24-8 Autoimmune diseases, inflammation Binds glucocorticoid receptors High anti-inflammatory activity, side effects
Androstenediol C₁₉H₃₀O₂ 520-17-2 Immune enhancement Converts to testosterone/estrogen Less targeted immunomodulation vs. β-AET

Comparison with DHEA and Derivatives

  • Structural Differences : β-AET has three hydroxyl groups, whereas DHEA has a single hydroxyl group at C3β and a keto group at C15. This confers greater polarity and solubility to β-AET .
  • In murine studies, β-AET reduced bone resorption markers (e.g., TRAP-5b) by 40% compared to DHEA’s 15% .

Comparison with Androstenediol

  • Immunomodulatory Specificity: Androstenediol primarily enhances innate immunity via estrogen receptor pathways. β-AET’s Th1/Th2 modulation offers broader applicability in autoimmune conditions like IBD .

Biological Activity

Beta-androstene-3β,7β,17β-triol (β-AET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), which has garnered attention for its potential biological activities, particularly in the fields of immunology and bone biology. This article explores the biological activity of β-AET, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Immune Modulation

β-AET exhibits significant immune-regulating properties. It has been shown to counteract glucocorticoid-induced suppression of cytokine production in various immune cells. For instance, studies indicate that β-AET can reverse the inhibition of interleukin (IL)-2 and IL-3 production in splenocytes treated with glucocorticoids . Additionally, it enhances macrophage cytokine secretion and opposes the suppressive effects of glucocorticoids on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) and IL-1β secretion .

Bone Biology

In bone biology, β-AET promotes osteoblast differentiation from human mesenchymal stem cells (MSCs) and enhances the functional activity of osteoblast-like cells . In murine models, β-AET has demonstrated the ability to mitigate glucocorticoid-induced osteopenia, suggesting its potential as a therapeutic agent in preventing bone loss associated with aging or trauma .

Cholesterol Regulation

Clinical trials have indicated that β-AET may have cholesterol-lowering effects in healthy individuals, although this effect is not observed in hyperlipidemic subjects . The compound is rapidly metabolized in humans and exhibits a short biological half-life, which may influence its efficacy in various populations .

Safety and Efficacy Trials

Phase I and II clinical trials assessed the safety and pharmacokinetics of β-AET. These studies revealed that β-AET is generally safe for short-term administration, with adverse effects primarily related to injection site reactions . However, the compound's rapid metabolism may limit its effectiveness in certain therapeutic contexts, particularly for enhancing vaccine responses in elderly populations .

Case Studies

  • Cholesterol Lowering : In a study involving healthy adults, β-AET administration led to a significant reduction in cholesterol levels. However, this effect was not replicated in individuals with hyperlipidemia .
  • Immune Response Enhancement : In aged mice models, β-AET exhibited potent immune-stimulating effects that were not mirrored in elderly human subjects during hepatitis B vaccination trials. This discrepancy suggests that underlying inflammatory conditions may affect β-AET's efficacy in older adults .

Data Summary

The following table summarizes key findings from various studies on β-AET:

Study Focus Findings Reference
Immune ModulationReversed glucocorticoid suppression of IL-2 and IL-3
Bone HealthPromoted osteoblast differentiation; mitigated osteopenia
Cholesterol RegulationLowered cholesterol in healthy adults; ineffective in hyperlipidemia
Safety ProfileGenerally safe; mainly injection site reactions

Q & A

Q. How should ethical considerations shape this compound’s preclinical development?

  • Ethical Framework : Follow ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification and humane endpoints. For human cell lines, document provenance and obtain IRB approval for derived data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-AET
Reactant of Route 2
beta-AET

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.